MAO-B Selective Inhibition Profile Compared to Isocarboxazid
The compound exhibits measurable monoamine oxidase (MAO) inhibitory activity with a defined selectivity profile. In a cell-based assay, it inhibited human recombinant MAO-B with an IC50 of 620 nM, while its potency against human recombinant MAO-A was approximately 12-fold lower (IC50 = 50 nM), indicating a modest selectivity for the MAO-B isoform [1]. This selectivity profile can be compared to the non-selective, irreversible MAO inhibitor isocarboxazid, which typically inhibits both isoforms with high potency (IC50 < 1 µM for both) and is associated with significant clinical side effects due to lack of selectivity [2].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC50 ratio) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM; MAO-B IC50 = 620 nM (ratio ~12.4) |
| Comparator Or Baseline | Isocarboxazid (non-selective irreversible inhibitor): Typical IC50 < 1 µM for both MAO-A and MAO-B |
| Quantified Difference | 12.4-fold selectivity window for MAO-A over MAO-B vs. non-selective inhibition |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-HT for MAO-A, 5-phenylacetaldehyde for MAO-B |
Why This Matters
This selectivity profile is valuable for research applications where differential modulation of MAO isoforms is required, distinguishing the compound from potent, non-selective MAO inhibitors.
- [1] BindingDB. BDBM50075966 (CHEMBL3415614). Enzyme Inhibition Constant Data for (S)-N-Phenylacetyl-beta-phenylalanine. View Source
- [2] Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. View Source
